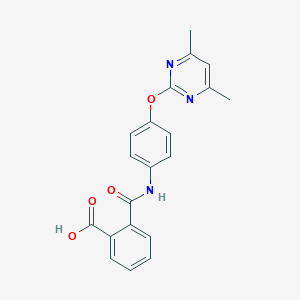
2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, also known as NPTA, is a compound that has been studied extensively for its potential applications in scientific research. NPTA is a member of the thiadiazole family of compounds, which have been shown to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of certain enzymes and receptors that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. In addition, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a range of biological activities, which makes it a useful starting point for the development of new compounds with improved properties. However, one limitation of using 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts.
Orientations Futures
There are several potential future directions for research on 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is the development of new compounds based on the structure of 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, with improved biological activity and selectivity. Another area of interest is the investigation of the mechanism of action of 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, which could lead to a better understanding of its effects in different experimental contexts. Finally, there is potential for the development of 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide-based therapies for the treatment of neurodegenerative diseases and cancer.
Méthodes De Synthèse
The synthesis of 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with 4-nitrophenol and acetic anhydride. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells, and may be useful in the development of new cancer treatments. In drug discovery, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been used as a starting point for the development of new compounds with improved biological activity.
Propriétés
Nom du produit |
2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C13H14N4O4S |
Poids moléculaire |
322.34 g/mol |
Nom IUPAC |
2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H14N4O4S/c1-2-3-12-15-16-13(22-12)14-11(18)8-21-10-6-4-9(5-7-10)17(19)20/h4-7H,2-3,8H2,1H3,(H,14,16,18) |
Clé InChI |
OGWMMKAOWNTHSD-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)




![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)

![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)


![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)
